molecular formula C27H26N2O4 B15006571 4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate

4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate

Cat. No.: B15006571
M. Wt: 442.5 g/mol
InChI Key: WODUYBBJFUQHIG-UHFFFAOYSA-N
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Description

4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate is a complex organic compound with a unique structure It is characterized by the presence of a hexahydrobenzo[b][4,7]phenanthrolin core, which is further substituted with dimethyl, oxo, and methoxy groups

Preparation Methods

The synthesis of 4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate typically involves a multi-step process. One common method includes the three-component condensation of 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, this compound may have industrial applications, such as in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved are typically identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar compounds include other derivatives of hexahydrobenzo[b][4,7]phenanthrolin, such as methyl 12-aryl-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate . These compounds share some structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

[4-(9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C27H26N2O4/c1-15(30)33-22-10-7-16(12-23(22)32-4)24-25-17-6-5-11-28-18(17)8-9-19(25)29-20-13-27(2,3)14-21(31)26(20)24/h5-12,24,29H,13-14H2,1-4H3

InChI Key

WODUYBBJFUQHIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=C(C=C4)N=CC=C5)OC

Origin of Product

United States

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